4-bromo-1-[(oxiran-2-yl)methyl]-1H-pyrazole
Description
4-Bromo-1-[(oxiran-2-yl)methyl]-1H-pyrazole is a brominated pyrazole derivative featuring an oxirane (epoxide) moiety attached via a methylene group at the 1-position of the pyrazole ring. The oxiran-2-ylmethyl group introduces steric and electronic complexity, making it a versatile precursor for further functionalization, such as nucleophilic ring-opening of the epoxide .
Properties
CAS No. |
1183697-63-3 |
|---|---|
Molecular Formula |
C6H7BrN2O |
Molecular Weight |
203.04 g/mol |
IUPAC Name |
4-bromo-1-(oxiran-2-ylmethyl)pyrazole |
InChI |
InChI=1S/C6H7BrN2O/c7-5-1-8-9(2-5)3-6-4-10-6/h1-2,6H,3-4H2 |
InChI Key |
YZEDFBDUNHTWBE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CN2C=C(C=N2)Br |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-[(oxiran-2-yl)methyl]-1H-pyrazole typically involves the reaction of 4-bromo-1H-pyrazole with an epoxide precursor. One common method is the nucleophilic substitution reaction where the pyrazole nitrogen attacks the epoxide ring, leading to the formation of the desired compound. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole nitrogen, facilitating the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-[(oxiran-2-yl)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated pyrazole.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide, potassium thiocyanate, or alkyl halides.
Major Products Formed
Oxidation: Formation of diols or other oxidized derivatives.
Reduction: Formation of hydrogenated pyrazole.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
4-bromo-1-[(oxiran-2-yl)methyl]-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 4-bromo-1-[(oxiran-2-yl)methyl]-1H-pyrazole involves its interaction with various molecular targets. The epoxide group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key pyrazole derivatives with substituents at the 1-position, highlighting structural and functional differences:
Biological Activity
4-Bromo-1-[(oxiran-2-yl)methyl]-1H-pyrazole is a compound characterized by a unique structural arrangement that includes a pyrazole ring, a bromine atom, and an oxirane (epoxide) group. Its chemical formula is represented as . This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The structure of this compound can be depicted as follows:
Key Features:
- Pyrazole Ring: A five-membered ring containing two nitrogen atoms.
- Bromine Substitution: Enhances the reactivity of the compound.
- Oxirane Group: Imparts unique chemical properties and potential biological interactions.
Antimicrobial Activity
Research indicates that compounds containing pyrazole moieties often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazole, including this compound, demonstrate activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 20 µg/mL |
| This compound | S. aureus | 15 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been widely documented. In one study, compounds similar to 4-bromo-1-[(oxiran-2-y)methyl]-1H-pyrazole exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
| Compound | Inhibition (%) at 10 µM |
|---|---|
| 4-bromo-1-[(oxiran-2-y)methyl]-1H-pyrazole | 85% (TNF-α) |
| Standard (Dexamethasone) | 76% (TNF-α) |
This indicates that the compound may serve as a promising lead for anti-inflammatory drug development.
Anticancer Activity
The anticancer properties of pyrazole derivatives have also been explored. For example, studies have indicated that certain pyrazole-based compounds can inhibit tumor growth in vitro. The mechanism often involves the modulation of cell signaling pathways related to apoptosis and cell proliferation.
The biological activity of 4-bromo-1-[(oxiran-2-y)methyl]-1H-pyrazole is hypothesized to involve interactions with specific biological targets. These may include:
- Inhibition of Enzymes: The compound may act as an inhibitor for enzymes involved in inflammatory processes.
- Disruption of Cell Signaling: It may interfere with pathways critical for cancer cell survival.
- Antimicrobial Mechanisms: The reactivity of the oxirane group could facilitate interactions with microbial cell walls or essential metabolic pathways.
Case Studies
A number of case studies have highlighted the effectiveness of pyrazole derivatives in various biological assays:
- Study on Anti-inflammatory Effects: A series of pyrazole derivatives were synthesized and tested for their ability to inhibit COX enzymes, showing promising results comparable to standard anti-inflammatory drugs.
- Antimicrobial Efficacy Assessment: A comparative study demonstrated that 4-bromo derivatives exhibited enhanced antimicrobial activity against resistant strains compared to non-brominated analogs.
- Cancer Cell Line Studies: In vitro studies using various cancer cell lines revealed that certain substitutions on the pyrazole ring significantly increased cytotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
